

# 4-octyne chemical formula and structure

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## Compound of Interest

Compound Name: 4-Octyne

Cat. No.: B155765

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## An In-depth Technical Guide to 4-Octyne

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of **4-octyne**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Core Chemical Information

Chemical Formula:  $C_8H_{14}$  [1][2][3][4]

Structure: **4-Octyne** is a symmetrical internal alkyne, characterized by a carbon-carbon triple bond located at the fourth position of an eight-carbon chain. [2][4] This structure means it is also known as dipropylacetylene. [1][3]

Molecular Weight: 110.20 g/mol [1][3][5]

## Physicochemical Properties

**4-Octyne** is a colorless liquid under standard conditions. [2] It is sparingly soluble in water but soluble in common organic solvents. [4][6][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Octyne**

Property	Value	Reference
IUPAC Name	oct-4-yne	[1]
Synonyms	Dipropylacetylene, 1,2-Dipropylacetylene	[1][3]
CAS Number	1942-45-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>14</sub>	[1][2][3]
Molecular Weight	110.20 g/mol	[1][3][5]
Appearance	Colorless liquid	[2]
Density	0.751 g/mL at 25 °C	[2][5]
Boiling Point	131–132 °C	[2][5]
Melting Point	-103 °C	[2][5]
Refractive Index (n <sub>20/D</sub> )	1.425	[5]
Vapor Pressure	35 mmHg at 37.7 °C	[5]
Flash Point	29 °C (84.2 °F) - closed cup	[5]
SMILES	CCCC#CCCC	[2][5]
InChI Key	GZTNBKQTTZSQNS-UHFFFAOYSA-N	[1][2]

## Chemical Structure Visualization

The linear structure of **4-octyne**, with the central triple bond, is depicted below.

Caption: Chemical structure of **4-octyne** (C<sub>8</sub>H<sub>14</sub>).

## Synthesis

Internal alkynes such as **4-octyne** are valuable intermediates in organic synthesis. They can be prepared through various methods, with the most common being the double alkylation of acetylene.

## Synthesis via Alkylation of Acetylene

This widely used method involves the sequential deprotonation of acetylene with a strong base, followed by nucleophilic substitution with a primary alkyl halide. Due to the acidity of the terminal protons of acetylene ( $\text{pK}_a \approx 25$ ), a very strong base such as sodium amide ( $\text{NaNH}_2$ ) is required for deprotonation to form the acetylide anion.

The overall reaction is as follows:  $\text{HC}\equiv\text{CH} + 2 \text{NaNH}_2 + 2 \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3 + 2 \text{NaBr} + 2 \text{NH}_3$

### Experimental Protocol: Representative Synthesis of **4-Octyne**

This protocol is a representative procedure based on established methods for the alkylation of acetylene.

#### Materials:

- Liquid ammonia (solvent)
- Sodium metal (to form sodium amide in situ) or commercial sodium amide
- Acetylene gas
- 1-Bromopropane
- Anhydrous diethyl ether
- Ammonium chloride (for quenching)

#### Procedure:

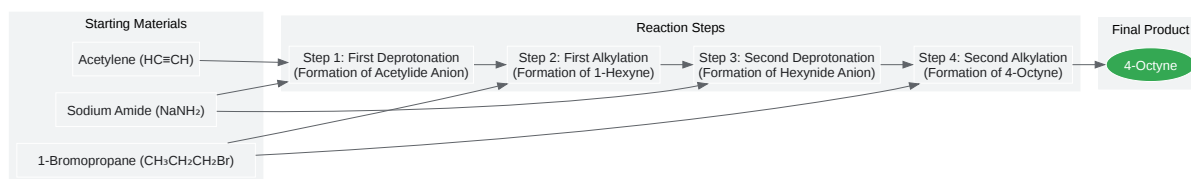
- **Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Preparation of Sodium Amide:** Liquid ammonia (approx. 500 mL for a 1-mole scale reaction) is condensed into the flask. Small pieces of sodium metal are added portion-wise with stirring until a persistent blue color indicates the presence of excess solvated electrons. A

catalytic amount of ferric nitrate is added to initiate the conversion of sodium to sodium amide ( $\text{NaNH}_2$ ), which is complete when the blue color disappears, and a gray precipitate forms.

- **Formation of Sodium Acetylide:** Purified acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia. The reaction is exothermic.
- **First Alkylation:** A stoichiometric amount of 1-bromopropane, dissolved in anhydrous diethyl ether, is added dropwise to the sodium acetylide suspension. The mixture is stirred for several hours to form 1-hexyne.
- **Second Deprotonation and Alkylation:** A second equivalent of sodium amide is added to deprotonate the 1-hexyne, followed by the dropwise addition of a second equivalent of 1-bromopropane. The reaction is allowed to proceed for several hours to ensure complete formation of **4-octyne**.
- **Workup:** The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide. The ammonia is allowed to evaporate overnight in a fume hood.
- **Extraction and Purification:** Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude **4-octyne** is then purified by fractional distillation.

## Synthesis Workflow Diagram

The logical flow of the synthesis from acetylene is visualized below.



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Caption: Workflow for the synthesis of **4-octyne** via double alkylation of acetylene.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-octyne**.

Table 2: Key Spectroscopic Data for **4-Octyne**

Technique	Feature	Description	Reference
Infrared (IR) Spectroscopy	C≡C Stretch	Very weak or absent band around 2100-2200 cm <sup>-1</sup> . As a symmetrical internal alkyne, the change in dipole moment during the C≡C stretching vibration is minimal, leading to a very low intensity absorption.	[8]
C-H (sp <sup>3</sup> ) Stretch	Strong absorptions just below 3000 cm <sup>-1</sup> (typically 2850-2960 cm <sup>-1</sup> ).		
<sup>1</sup> H NMR Spectroscopy	CH <sub>3</sub> (t)	Triplet corresponding to the terminal methyl protons.	[3][9]
CH <sub>2</sub> (m)	Multiplets corresponding to the methylene protons.	[3][9]	
<sup>13</sup> C NMR Spectroscopy	Alkyne Carbons (C4, C5)	Resonances for the sp-hybridized carbons of the triple bond.	[3][9]
Alkyl Carbons	Resonances for the sp <sup>3</sup> -hybridized carbons of the propyl groups.	[3][9]	
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> )	A peak corresponding to the molecular weight (m/z = 110).	[1][10]

## Chemical Reactivity and Applications

As an internal alkyne, **4-octyne** serves as a versatile building block in organic synthesis.<sup>[5]</sup> The electron-rich triple bond is susceptible to a variety of addition reactions.

- Hydrogenation: **4-octyne** can be reduced to either cis-4-octene or trans-4-octene depending on the reaction conditions.
  - Syn-addition using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) yields cis-4-octene.
  - Anti-addition using sodium or lithium metal in liquid ammonia yields trans-4-octene.
- Ozonolysis: Cleavage of the triple bond with ozone, followed by a workup, can yield carboxylic acids. For **4-octyne**, this reaction produces butanoic acid. If the reaction is preceded by reduction to an alkene, ozonolysis will yield butanal.<sup>[11]</sup>
- Hydroamination and Other Additions: It can participate in metal-catalyzed reactions such as hydroamination and the addition of arylboronic acids.
- Synthesis of Dienes: **4-octyne** has been used in the synthesis of highly substituted 1,3-dienes.

Internal alkynes like **4-octyne** are generally more stable than their terminal alkyne isomers. Their defined stereochemistry in addition reactions makes them crucial intermediates for constructing complex molecular architectures.

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